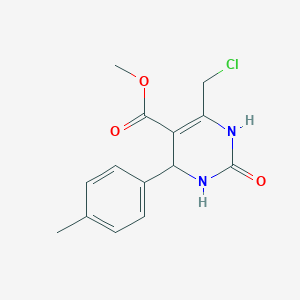

Methyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-8-3-5-9(6-4-8)12-11(13(18)20-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEMGKVIFMQBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(chloromethyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound is of interest due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Molecular Structure and Characteristics

- Molecular Formula : C15H17ClN2O3

- Molecular Weight : 308.76 g/mol

- CAS Number : 9404658

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to almost white powder |

| Melting Point | 206 - 210 °C |

| Purity (HPLC) | >98.0% |

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this class of compounds. For instance:

- Cell Line Studies : In vitro tests on human cancer cell lines have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This suggests a potential role in cancer therapy.

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly the MEK/ERK pathway, which is crucial for tumor growth.

Anti-inflammatory Effects

Preliminary research indicates that this compound may also possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6, which are implicated in various chronic diseases.

Study 1: Antibacterial Activity

A study conducted by Vasincu et al. (2014) evaluated the antibacterial efficacy of various tetrahydropyrimidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that this compound significantly inhibited cell growth in triple-negative breast cancer cells.

Q & A

Q. Key Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance cyclization efficiency, while ethanol/water mixtures improve intermediate solubility .

- Temperature Control : Reflux (80–100°C) for condensation; milder temperatures (0–25°C) for chlorination to avoid side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) or ionic liquids improve regioselectivity and yield (up to 77% reported in optimized protocols) .

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | 4-Methylbenzaldehyde, urea, HCl/EtOH, reflux | 39–77% | |

| Chlorination | SOCl₂, DCM, 0°C, 12h | 60–85% |

Which spectroscopic and crystallographic techniques are most effective for structural confirmation and purity analysis?

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chloromethyl δ ~4.3 ppm; tetrahydropyrimidine NH δ ~9.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% achievable via recrystallization) .

Q. Advanced Structural Elucidation

- X-Ray Crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., puckering parameters, torsion angles) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 325.08 for C₁₅H₁₇ClN₂O₃) .

How can researchers resolve contradictions in reported reaction yields for this compound?

Q. Advanced Data Analysis

- Variable Screening : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst loading .

- Intermediate Monitoring : Track chloromethylation efficiency via TLC or in-situ IR spectroscopy (C-Cl stretch ~650 cm⁻¹) .

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-chlorinated derivatives) .

Case Study : A 39% yield was attributed to incomplete cyclization, while 77% was achieved using microwave-assisted synthesis with reduced reaction time .

What strategies address regioselectivity challenges during the cyclization step?

Q. Advanced Synthetic Design

Q. Table 2: Regioselectivity Trends

| Substituent Position | Preferred Pathway | Yield Impact | Reference |

|---|---|---|---|

| 4-(4-Methylphenyl) | Thermodynamic | Higher | |

| 6-(Chloromethyl) | Kinetic | Moderate |

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2, DHFR) using AutoDock Vina .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines .

How should this compound be stored to ensure long-term stability?

Q. Basic Guidelines

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .

Stability Data : TGA/DSC analysis shows decomposition onset at 180°C, confirming room-temperature stability for short-term use .

What computational methods aid in predicting its reactivity and electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.